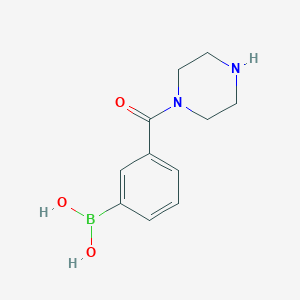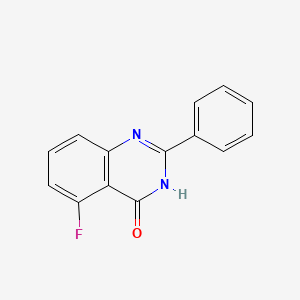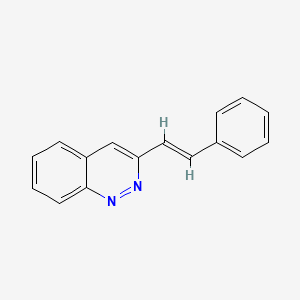![molecular formula C12H12N6 B11872982 4-(2-Methylhydrazinyl)-1-phenyl-1h-pyrazolo[3,4-d]pyrimidine CAS No. 5334-63-4](/img/structure/B11872982.png)
4-(2-Methylhydrazinyl)-1-phenyl-1h-pyrazolo[3,4-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-メチルヒドラジニル)-1-フェニル-1H-ピラゾロ[3,4-d]ピリミジンは、ピラゾロ[3,4-d]ピリミジン系に属する複素環化合物です。 これらの化合物は、多様な生物活性と潜在的な治療用途、特に癌研究の分野で知られています .
2. 製法
合成経路と反応条件
4-(2-メチルヒドラジニル)-1-フェニル-1H-ピラゾロ[3,4-d]ピリミジンの合成は、通常、ヒドラジン誘導体とピラゾロ[3,4-d]ピリミジン前駆体の反応を含みます。 一般的な方法の1つは、2-メチルヒドラジンと1-フェニル-1H-ピラゾロ[3,4-d]ピリミジンを制御された条件下で縮合させることです .
工業的生産方法
この化合物の工業的生産方法は、広範囲にわたって文書化されていませんが、一般的には、規模、収率、純度を最適化した、実験室的方法と同様の合成経路に従っています。 これらの方法は、多くの場合、効率を高め、コストを削減するために、触媒や特定の反応条件を使用しています .
3. 化学反応解析
反応の種類
4-(2-メチルヒドラジニル)-1-フェニル-1H-ピラゾロ[3,4-d]ピリミジンは、次のようなさまざまな化学反応を起こすことができます。
酸化: この反応は、過マンガン酸カリウムや過酸化水素などの酸化剤によって促進される可能性があります。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、過酸化水素。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
主な生成物
これらの反応によって生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化は対応する酸化物を生成する可能性があり、還元はヒドラジン誘導体を生成する可能性があります .
4. 科学研究への応用
4-(2-メチルヒドラジニル)-1-フェニル-1H-ピラゾロ[3,4-d]ピリミジンには、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素阻害を含む潜在的な生物活性を研究されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylhydrazinyl)-1-phenyl-1h-pyrazolo[3,4-d]pyrimidine typically involves the reaction of hydrazine derivatives with pyrazolo[3,4-d]pyrimidine precursors. One common method includes the condensation of 2-methylhydrazine with 1-phenyl-1h-pyrazolo[3,4-d]pyrimidine under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity. These methods often involve the use of catalysts and specific reaction conditions to enhance efficiency and reduce costs .
化学反応の分析
Types of Reactions
4-(2-Methylhydrazinyl)-1-phenyl-1h-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives .
科学的研究の応用
4-(2-Methylhydrazinyl)-1-phenyl-1h-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its anticancer properties, particularly as a potential inhibitor of protein kinases involved in cell growth and proliferation
作用機序
4-(2-メチルヒドラジニル)-1-フェニル-1H-ピラゾロ[3,4-d]ピリミジンの作用機序は、細胞シグナル伝達経路において重要な役割を果たす酵素である、特定のタンパク質キナーゼの阻害を含みます。 これらのキナーゼを阻害することで、この化合物は細胞の成長、分化、生存を阻害する可能性があり、癌治療のための有望な候補となっています .
6. 類似の化合物との比較
類似の化合物
ピラゾロ[3,4-d]ピリミジン: 類似の生物活性を有する密接に関連する化合物。
ピリド[2,3-d]ピリミジン: 潜在的な抗癌作用を有する別の複素環化合物。
キナゾリン: キナーゼ阻害剤として癌治療で使用されていることが知られています。
フロ[2,3-d]ピリミジン: 多様な生物活性を示します
独自性
4-(2-メチルヒドラジニル)-1-フェニル-1H-ピラゾロ[3,4-d]ピリミジンは、その特定の構造のために独特であり、この構造により、一連の異なる分子標的に結合することができます。 この特異性により、他の化合物と比較して、副作用の可能性が低い、より標的を絞った治療効果をもたらす可能性があります .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A closely related compound with similar biological activities.
Pyrido[2,3-d]pyrimidine: Another heterocyclic compound with potential anticancer properties.
Quinazoline: Known for its use in cancer treatment as a kinase inhibitor.
Furo[2,3-d]pyrimidine: Exhibits diverse biological activities
Uniqueness
4-(2-Methylhydrazinyl)-1-phenyl-1h-pyrazolo[3,4-d]pyrimidine is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This specificity can lead to more targeted therapeutic effects with potentially fewer side effects compared to other compounds .
特性
CAS番号 |
5334-63-4 |
|---|---|
分子式 |
C12H12N6 |
分子量 |
240.26 g/mol |
IUPAC名 |
1-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C12H12N6/c1-13-17-11-10-7-16-18(12(10)15-8-14-11)9-5-3-2-4-6-9/h2-8,13H,1H3,(H,14,15,17) |
InChIキー |
NTHNDSDFPLLCCE-UHFFFAOYSA-N |
正規SMILES |
CNNC1=C2C=NN(C2=NC=N1)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




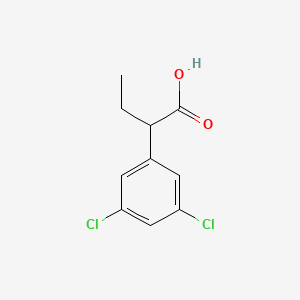
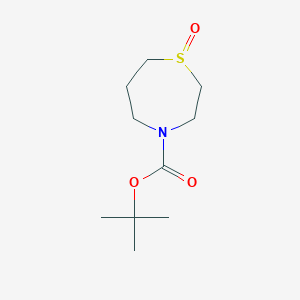

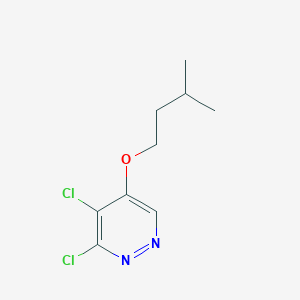
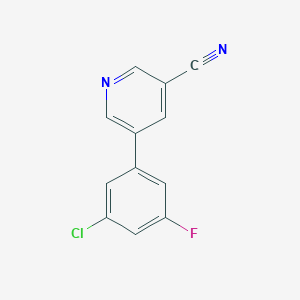



![N-(Prop-2-en-1-yl)-3-azaspiro[5.5]undecane-3-carboxamide](/img/structure/B11872971.png)
